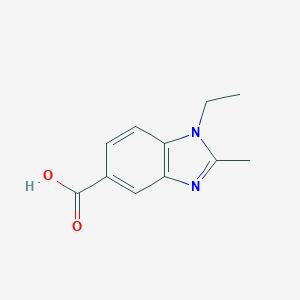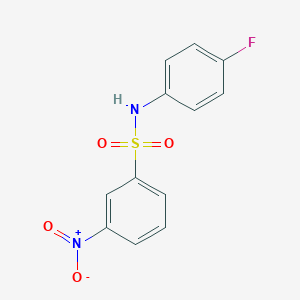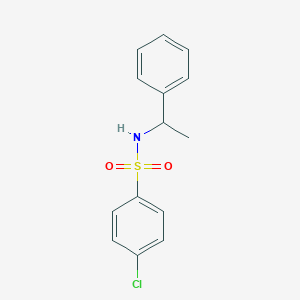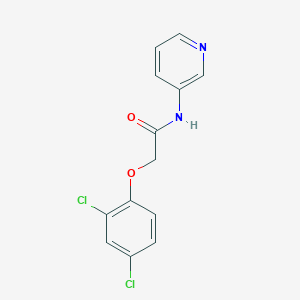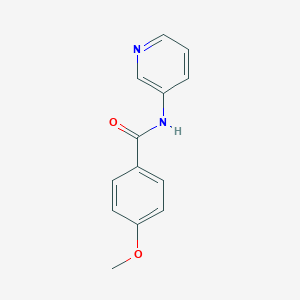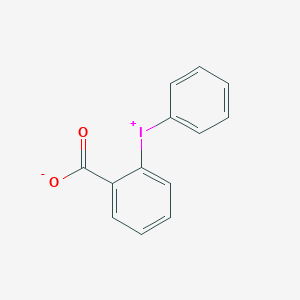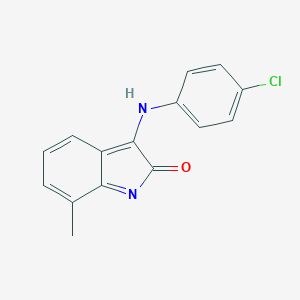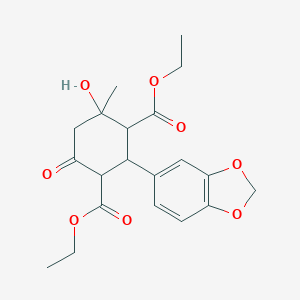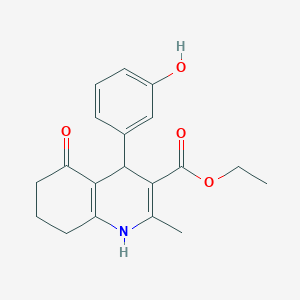![molecular formula C12H14N2O5 B187625 Glycine, N-[N-(4-methoxybenzoyl)glycyl]- CAS No. 57463-79-3](/img/structure/B187625.png)
Glycine, N-[N-(4-methoxybenzoyl)glycyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-[N-(4-methoxybenzoyl)glycyl]-, also known as MBG, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various research fields. MBG is a derivative of glycine, an amino acid that plays a crucial role in protein synthesis and neurotransmission.
Mecanismo De Acción
The mechanism of action of Glycine, N-[N-(4-methoxybenzoyl)glycyl]- is not yet fully understood. However, it is believed that Glycine, N-[N-(4-methoxybenzoyl)glycyl]- modulates the activity of the NMDA receptor by binding to the glycine site on the receptor. This binding enhances the activity of the receptor, leading to increased synaptic plasticity and improved learning and memory. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has also been shown to induce cell death in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has several biochemical and physiological effects. In neuroscience, Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has been shown to enhance long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In cancer cells, Glycine, N-[N-(4-methoxybenzoyl)glycyl]- induces cell death by activating the caspase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Glycine, N-[N-(4-methoxybenzoyl)glycyl]- in lab experiments is its ability to modulate the activity of the NMDA receptor, which is involved in various physiological processes. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using Glycine, N-[N-(4-methoxybenzoyl)glycyl]- is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for Glycine, N-[N-(4-methoxybenzoyl)glycyl]- research. One area of interest is the development of Glycine, N-[N-(4-methoxybenzoyl)glycyl]--based drugs for the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is the investigation of Glycine, N-[N-(4-methoxybenzoyl)glycyl]-'s anti-cancer properties and its potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of Glycine, N-[N-(4-methoxybenzoyl)glycyl]- and its potential side effects.
Conclusion:
In conclusion, Glycine, N-[N-(4-methoxybenzoyl)glycyl]- is a synthetic peptide that has potential applications in various research fields. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- can be synthesized using solid-phase peptide synthesis or solution-phase peptide synthesis. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has been shown to modulate the activity of the NMDA receptor, have anti-inflammatory properties, and induce cell death in cancer cells. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has several advantages and limitations for lab experiments, and there are several future directions for Glycine, N-[N-(4-methoxybenzoyl)glycyl]- research.
Métodos De Síntesis
Glycine, N-[N-(4-methoxybenzoyl)glycyl]- can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, while SPPS involves the synthesis of the peptide in solution. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- can be synthesized using either method by incorporating the 4-methoxybenzoyl group into the glycine molecule.
Aplicaciones Científicas De Investigación
Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has been used in various scientific research applications, including neuroscience, cancer research, and drug development. In neuroscience, Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in synaptic plasticity and learning and memory. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has also been shown to have anti-cancer properties by inducing cell death in cancer cells and inhibiting tumor growth.
Propiedades
Número CAS |
57463-79-3 |
|---|---|
Nombre del producto |
Glycine, N-[N-(4-methoxybenzoyl)glycyl]- |
Fórmula molecular |
C12H14N2O5 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
2-[[2-[(4-methoxybenzoyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C12H14N2O5/c1-19-9-4-2-8(3-5-9)12(18)14-6-10(15)13-7-11(16)17/h2-5H,6-7H2,1H3,(H,13,15)(H,14,18)(H,16,17) |
Clave InChI |
HIWBDIBOVCRUPH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)O |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid](/img/structure/B187542.png)
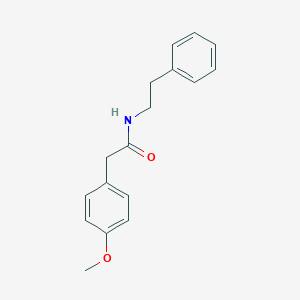
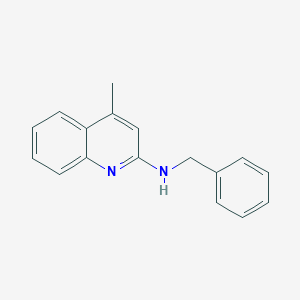
![N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide](/img/structure/B187547.png)
![4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B187549.png)
